(4aS,9aR)-4a-ethyl-2,3,4,9a-tetrahydro-1H-[1]benzofuro[2,3-c]pyridin-6-ol
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Overview
Description
4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol is a complex organic compound belonging to the class of benzofuro[2,3-c]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol involves several steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by stereoselective reduction and functional group modifications .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes under mild conditions.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol involves its interaction with specific molecular targets, such as opioid receptors. The compound binds to these receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific receptor subtype and the cellular context .
Comparison with Similar Compounds
Similar Compounds
N-Substituted Benzofuro[2,3-c]pyridin-6-ols: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity.
Pyrazolo[3,4-b]pyridines: These compounds have a similar bicyclic structure but differ in their heteroatoms and functional groups.
Uniqueness
4aS,9aR-(-)-cis-4a-Ethyl-1,2,3,4,4a,9a-hexahydrobenzofuro-[2,3-c]pyridin-6-ol is unique due to its specific stereochemistry and its high affinity for opioid receptors, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C13H17NO2 |
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Molecular Weight |
219.28 g/mol |
IUPAC Name |
(4aS,9aR)-4a-ethyl-2,3,4,9a-tetrahydro-1H-[1]benzofuro[2,3-c]pyridin-6-ol |
InChI |
InChI=1S/C13H17NO2/c1-2-13-5-6-14-8-12(13)16-11-4-3-9(15)7-10(11)13/h3-4,7,12,14-15H,2,5-6,8H2,1H3/t12-,13-/m0/s1 |
InChI Key |
QJJMTVYVGDVVPA-STQMWFEESA-N |
Isomeric SMILES |
CC[C@@]12CCNC[C@@H]1OC3=C2C=C(C=C3)O |
Canonical SMILES |
CCC12CCNCC1OC3=C2C=C(C=C3)O |
Origin of Product |
United States |
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